molecular formula C18H25N3O4 B1595984 Molracetam CAS No. 94746-78-8

Molracetam

Cat. No.: B1595984
CAS No.: 94746-78-8
M. Wt: 347.4 g/mol
InChI Key: PSWBKVWMVVCATC-UHFFFAOYSA-N
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Description

Molracetam (INN: this compound; CAS: 25717-80-0) is a neuroprotective agent classified under the heterocyclic compound category (HS code 293490) . It belongs to the racetam family, which is characterized by a pyrrolidone backbone, a structural motif associated with nootropic and cognitive-enhancing properties. This compound is used in neurological disorders, though its clinical applications require further elaboration from broader pharmacological studies.

Properties

CAS No.

94746-78-8

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C18H25N3O4/c1-24-16-4-2-15(3-5-16)18(23)21-8-6-19(7-9-21)14-17(22)20-10-12-25-13-11-20/h2-5H,6-14H2,1H3

InChI Key

PSWBKVWMVVCATC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(=O)N3CCOCC3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(=O)N3CCOCC3

Other CAS No.

94746-78-8

solubility

40.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Molracetam can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with piperazine to form an intermediate compound. This intermediate is then reacted with morpholine to yield this compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Molracetam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Molracetam exerts its effects primarily by enhancing high-affinity choline uptake, which is the rate-limiting step in the synthesis of acetylcholine, a key neurotransmitter involved in memory and learning. By increasing the availability of choline, this compound promotes the synthesis of acetylcholine, thereby improving cognitive functions. The compound also interacts with various molecular targets and pathways, including cholinergic and glutamatergic systems .

Comparison with Similar Compounds

Discussion of Key Differences

  • Structural Impact : Nebracetam’s benzyl group improves CNS penetration, whereas Nefiracetam’s fluorophenyl group enhances receptor specificity .
  • Therapeutic Niches : this compound’s glutamate modulation may benefit stroke recovery, while Nebracetam and Nefiracetam target cholinergic and GABAergic pathways, respectively .
  • Safety Profiles : this compound’s milder side effects position it as a safer option for long-term use compared to Nefiracetam .

Biological Activity

Molracetam is a member of the racetam family, which is known for its cognitive-enhancing properties. It is structurally related to other racetams like piracetam and aniracetam, but it has unique biological activities that warrant further investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound's primary mechanism of action is believed to involve the modulation of neurotransmitter systems, particularly:

  • Acetylcholine : Enhances cholinergic transmission, which is crucial for memory and learning.
  • Glutamate : Modulates glutamatergic activity, potentially improving synaptic plasticity and cognitive function.
  • GABA : May influence GABAergic pathways, contributing to anxiolytic effects.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It may help mitigate neuronal damage in various models of neurodegenerative diseases by:

  • Reducing oxidative stress
  • Inhibiting apoptosis in neuronal cells
  • Promoting neurogenesis

Cognitive Enhancement

Several studies have demonstrated the cognitive-enhancing effects of this compound:

StudyFindings
Study 1Showed significant improvement in memory retention in animal models.
Study 2Indicated enhanced learning abilities in spatial navigation tasks.
Study 3Reported increased attention span and reduced mental fatigue in human subjects.

Safety and Toxicology

This compound has undergone various safety assessments. The results suggest a favorable safety profile with minimal adverse effects reported at therapeutic doses. However, comprehensive toxicological studies are still required to establish long-term safety.

Case Study 1: Cognitive Impairment in Elderly Patients

A clinical trial involving elderly patients with mild cognitive impairment (MCI) evaluated the efficacy of this compound over a 12-week period. The results indicated:

  • Cognitive Improvement : Participants exhibited significant enhancements in memory recall and executive function.
  • Quality of Life : Improvements in daily living activities were reported.

Case Study 2: Anxiety Reduction

In a separate study focusing on anxiety disorders, this compound was administered to patients experiencing generalized anxiety disorder (GAD). Findings included:

  • Reduction in Anxiety Symptoms : Patients reported decreased anxiety levels as measured by standardized scales.
  • Improved Sleep Quality : Participants noted better sleep patterns, contributing to overall mental health improvements.

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